![molecular formula C22H26ClFN2O3S2 B11335095 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335095.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce different functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups and the resulting chemical properties. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfonyl and sulfanyl functionalities, provides a distinct profile that can be leveraged for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H26ClFN2O3S2 |
|---|---|
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClFN2O3S2/c23-20-7-5-17(6-8-20)15-30-14-11-25-22(27)18-9-12-26(13-10-18)31(28,29)16-19-3-1-2-4-21(19)24/h1-8,18H,9-16H2,(H,25,27) |
InChI-Schlüssel |
ZRKWENWIDRIJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


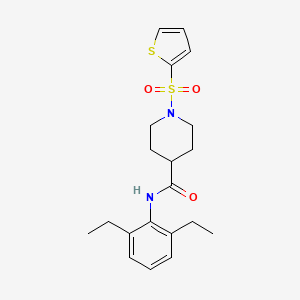
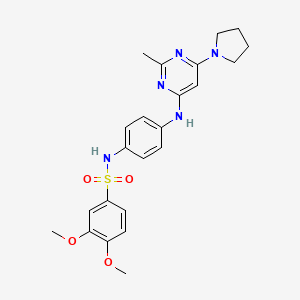
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-ethoxybenzamide](/img/structure/B11335031.png)
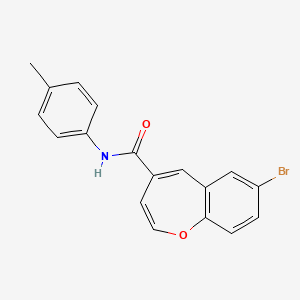
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11335048.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335053.png)
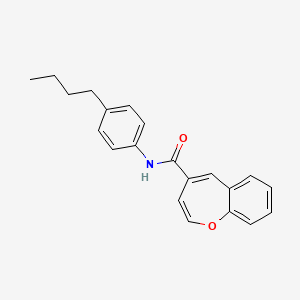
![Methyl 2-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335064.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11335066.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11335080.png)
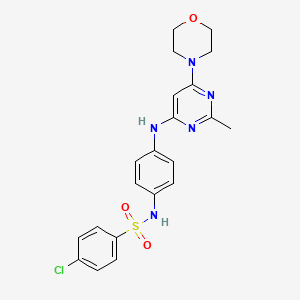
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11335087.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335092.png)
![7-(3,4-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335096.png)
